molecular formula C22H13BrN4O2 B2450380 3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901230-62-4

3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2450380
CAS No.: 901230-62-4
M. Wt: 445.276
InChI Key: JZTZRWKBEUCALV-UHFFFAOYSA-N
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Description

3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The unique structure of this compound, which includes both bromophenyl and nitrophenyl groups, makes it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multiple steps, starting with the preparation of the quinoline scaffold. One common method is the Friedländer condensation, which involves the reaction of 2-amino benzaldehyde with 2-nitroacetophenone . This is followed by selective bromination at the C-3 position of the quinoline moiety . The final step involves the cyclization of the intermediate to form the pyrazoloquinoline structure.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts . These methods not only improve the efficiency of the synthesis but also make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Reduction: The bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The compound can undergo electrophilic substitution reactions at the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group can yield an amino derivative, while substitution reactions can introduce various functional groups into the quinoline ring .

Scientific Research Applications

3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

  • 2-(2-nitrophenyl)quinoline
  • 3-bromopyridine
  • 3-nitroaniline

Uniqueness

What sets 3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline apart from these similar compounds is its unique combination of bromophenyl and nitrophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(3-bromophenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrN4O2/c23-15-6-3-5-14(11-15)21-19-13-24-20-10-2-1-9-18(20)22(19)26(25-21)16-7-4-8-17(12-16)27(28)29/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTZRWKBEUCALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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